molecular formula C₂₅H₃₃FO₆ B132082 Dexamethasone 17-propionate CAS No. 15423-89-9

Dexamethasone 17-propionate

Cat. No. B132082
CAS RN: 15423-89-9
M. Wt: 448.5 g/mol
InChI Key: ITYMTTQVNYAJAA-OCUNRLNVSA-N
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Description

Dexamethasone 17-propionate, a derivative of dexamethasone, is a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressant properties. It is used in various medical conditions such as asthma, severe allergies, and certain types of arthritis. Dexamethasone itself is the most commonly prescribed glucocorticoid and has a broad spectrum of pharmacological activity .

Synthesis Analysis

The synthesis of dexamethasone conjugates, which may include dexamethasone 17-propionate, involves several chemical methods such as carbodiimide chemistry, solid-phase synthesis, reversible addition fragmentation-chain transfer polymerization, click reactions, and 2-iminothiolane chemistry. These methods are used to develop targeted systems for controlled release by conjugation to polymeric carriers, which can reduce the side effects of dexamethasone on non-target organs .

Molecular Structure Analysis

The molecular structure of dexamethasone 17-propionate is not explicitly detailed in the provided papers. However, it is a derivative of dexamethasone, which is characterized by its glucocorticoid receptor binding affinity and its ability to modulate gene expression. The structure of dexamethasone is crucial for its biological activity and its interaction with specific receptors in the body .

Chemical Reactions Analysis

Dexamethasone 17-propionate undergoes various chemical reactions in the body. For instance, it can be hydrolyzed to dexamethasone, and its metabolites can be measured using radioimmunoassay techniques. The metabolism of dexamethasone 17-propionate leads to the formation of several metabolites, which can be detected in human plasma and urine .

Physical and Chemical Properties Analysis

The physical and chemical properties of dexamethasone 17-propionate are related to its pharmacokinetics and pharmacodynamics. It is known that dexamethasone can cause alterations in the synthesis and degradation of phosphatidylinositol in cultured human embryonic cells, which suggests that its physical and chemical properties can affect cellular processes . Additionally, dexamethasone can affect protein synthesis in clonal rat osteosarcoma cells, indicating that its properties can influence protein metabolism .

Relevant Case Studies

Several case studies highlight the effects of dexamethasone on biological systems. For example, dexamethasone has been shown to alleviate allergic airway inflammation in mice by inhibiting the activation of the NLRP3 inflammasome . Another study demonstrated that dexamethasone does not exert direct intracellular feedback on steroidogenesis in human adrenal NCI-H295A cells . Moreover, dexamethasone has been found to alter responses of pituitary gonadotropin-releasing hormone receptors and gonadotropin subunit messenger RNAs in male rats . Metabolomics-based profiling has also been used to study the side effects of dexamethasone treatment in rats, revealing a distinctive metabolic profile associated with its side effects . Lastly, dexamethasone induces advanced growth hormone expression in the fetal rat pituitary gland in vivo, suggesting its role in the development of GH cells .

Scientific Research Applications

  • Allergic Airway Inflammation and Asthma Treatment :

    • DEX significantly inhibits allergic airway inflammation in mice, potentially by inhibiting the activity of the NLRP3 inflammasome and reducing levels of inflammatory cytokines like IL-1β, IL-18, IL-5, and IL-17 in lung tissues (Guan et al., 2019).
  • Effects on Fetal Development :

    • DEX treatment in prenatal stages can have sex-dimorphic effects, particularly affecting cognitive functions in healthy girls (Wallensteen et al., 2016).
    • Prenatal exposure to DEX in rats results in a reduction in glomerular number, glomerulosclerosis, and hypertension when administered during specific gestational periods (Ortiz et al., 2003).
  • Cancer Treatment and Management :

    • DEX shows potential in increasing the delivery and efficacy of cisplatin-loaded nanocarriers in metastatic breast cancer by normalizing the tumor microenvironment (Martin et al., 2019).
  • Use in Surgical Patients :

    • DEX is effectively used for prophylaxis of postoperative nausea and vomiting, and its administration does not significantly increase the risk of postoperative wound infection or influence wound healing (Polderman et al., 2019).
  • Neurological Applications :

    • DEX is commonly used in managing vasogenic edema and increased intracranial pressure in patients with brain tumors (Kostaras et al., 2014).
  • Immune System and Inflammatory Response :

    • DEX treatment can influence the expression of Th17 transcription factor and reduce the release of IL-17 in experimental asthma models (Hu et al., 2009).
  • Pediatric Applications :

    • In pediatric patients with acute lymphoblastic leukemia, DEX pharmacokinetics are highly variable and influenced by concurrent drug use, age, and treatment intensity (Yang et al., 2008).

Safety And Hazards

Dexamethasone 17-propionate, like other glucocorticoids, can have severe side effects on non-target organs . It can weaken the immune system, making it easier for the user to get an infection or worsening an infection they already have or have recently had . It is advised to avoid ingestion and inhalation of the compound .

Future Directions

Dexamethasone 17-propionate has been found useful in the treatment of severe COVID-19 cases . Research is focused on the development of Dexamethasone delivery systems with a release profile that extends from several days to months . The future of Dexamethasone 17-propionate lies in its potential to be used in targeted systems with controlled release by conjugation to polymeric carriers .

properties

IUPAC Name

[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33FO6/c1-5-21(31)32-25(20(30)13-27)14(2)10-18-17-7-6-15-11-16(28)8-9-22(15,3)24(17,26)19(29)12-23(18,25)4/h8-9,11,14,17-19,27,29H,5-7,10,12-13H2,1-4H3/t14-,17+,18+,19+,22+,23+,24+,25+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITYMTTQVNYAJAA-OCUNRLNVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)C(=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)O[C@@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)C(=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33FO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50934962
Record name 9-Fluoro-11,21-dihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-17-yl propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50934962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

448.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dexamethasone 17-propionate

CAS RN

15423-89-9
Record name Dexamethasone 17-propionate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15423-89-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dexamethasone propionate [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015423899
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Fluoro-11,21-dihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-17-yl propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50934962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
M NAKANO, M TAKEUCHI… - Journal of pharmacobio …, 1981 - jstage.jst.go.jp
… (BMA), betamethasone 17-propionate (BMP), betamethasone 17-valerate (BMV), prednisolone 17-acetate (PMA), dexamethasone 17-acetate (DMA), dexamethasone 17-propionate (…
Number of citations: 2 www.jstage.jst.go.jp
Y Miyachi, M Ishihara, S Kurihara, M Yoshida… - Steroids, 1988 - Elsevier
… -dipropionate and dexamethasone 17-propionate were hydrolyzed to … in plasma were dexamethasone 17-propionate and … dexamethasone 17-propionate and 6B-OH-dexamethasone. …
Number of citations: 7 www.sciencedirect.com
DHR Barton, RH Hesse, C Wilshire… - Journal of the Chemical …, 1977 - pubs.rsc.org
… [Tlc of the organic layer showed two new products, the more polar of which corresponded exactly with dexamethasone 17-propionate (20) .] The solvent was evaporated off under …
Number of citations: 10 pubs.rsc.org
T Terasawa, T Okada - Synthetic communications, 1991 - Taylor & Francis
… Similarly, the 1,2-dihydro derivatives of betamethasone 21acetate, dexamethasone 17-propionate 21-acetate (3.3 eq SeO2, …
Number of citations: 14 www.tandfonline.com

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